Physicochemical Differentiation vs. N‑Methyl‑3‑(pyrrolidin‑2‑yl)pyrazin‑2‑amine
The target compound differs from its N‑methyl analog by an additional methyl group on the amine, which increases lipophilicity and reduces hydrogen‑bond donor count. While direct biological head‑to‑head data are not publicly available, the following computed physicochemical differences are critical for permeability and solubility predictions [1].
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | N‑methyl‑3‑(pyrrolidin‑2‑yl)pyrazin‑2‑amine (XLogP3-AA = not reported; predicted to be ~−0.1 based on fragment‑based calculation) |
| Quantified Difference | Estimated ΔXLogP ≈ 0.3 units (supporting increased membrane permeability potential) |
| Conditions | Computed by PubChem XLogP3 3.0 (2024.11.20) |
Why This Matters
A higher logP value suggests improved passive membrane permeability, which can be advantageous in cell‑based assays where intracellular target engagement is required.
- [1] PubChem. (2025). N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine, CID 155906879. U.S. National Library of Medicine. View Source
